molecular formula C5H10N2O2 B1580538 Pentanediamide CAS No. 3424-60-0

Pentanediamide

Cat. No. B1580538
CAS RN: 3424-60-0
M. Wt: 130.15 g/mol
InChI Key: RCCYSVYHULFYHE-UHFFFAOYSA-N
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Description

Pentanediamide, also known as 1,5-Pentanediaminium, is a chemical compound with the molecular formula C5H16N2 . It is also referred to as 1,5-Diaminopentane and Cadaverine .


Synthesis Analysis

The synthesis of N,N,N’N’-tetra-butyl-3-oxa-pentanediamide (TBOPDA) and its analogous compounds consists of four steps: diethylene glycol is oxidized to prepare diglycolic acid; diglycolic acid is converted into diglycolic anhydride by dehydration; diglycolic anhydride reacts with diamine to give mono-substituted .


Molecular Structure Analysis

The molecular structure of Pentanediamide is determined by its molecular formula C5H16N2. The average mass is 104.193 Da and the monoisotopic mass is 104.130249 Da . The molecular weight of 1,5-Pentanediamine is 102.1781 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pentanediamide can be determined by its molecular structure. The molecular weight of 1,5-Pentanediamine is 102.1781 . The average mass of Pentanediamide is 104.193 Da and the monoisotopic mass is 104.130249 Da .

Scientific Research Applications

Scientific Research Applications of Pentanediamide

  • Biological Production and Industrial Applications

    • 1,5-pentanediamine, a form of pentanediamide, is significantly valued in industry for its desirable properties. It's extensively used as a vital component in emerging polymer businesses. Advances in biological production of 1,5-pentanediamine using Corynebacterium glutamicum, a method competing with traditional chemical synthesis, have been noted. This method involves recombinant strains capable of producing 1,5-pentanediamine in significant quantities, demonstrating the potential of biotechnological methods in industrial chemical production (Zhang Jian-zhong, 2010).
  • Separation and Purification Techniques

    • The study of 1,5-pentanediamine hydrochloride (PDAH) recovery from fermentation broth of 1,5-pentanediamine (PDA) using cation exchange resin and crystallization has been documented. PDAH is a crucial raw material for bio-based pentamethylene diisocyanate (PDI), which shows excellent properties in adhesives and thermosetting polyurethane applications. The research contributes to the industrial scale-up of PDAH separation, crucial for the production of PDI (Hui Li et al., 2023).
  • Combustion and Emission Characteristics in Engines

    • Studies have examined the combustion and emission characteristics of diesel engines using fuel blends containing pentanol, highlighting its potential as a biofuel. The addition of pentanol to diesel and biodiesel fuels in various ratios has been found to improve combustion and reduce emissions in diesel engines, indicating pentanol's viability as an environmentally friendly alternative fuel (Li Li et al., 2015).
  • Medical and Pharmaceutical Applications

    • Pentanediamide derivatives have shown promise in medical applications. For instance, novel bisbenzamidines linked by a pentanediamide chain demonstrated potent in vitro activity against Pneumocystis carinii, a cause of pneumonia, and were more effective and less toxic than existing treatments. This indicates the potential of pentanediamide derivatives as drug candidates (J. Vanden Eynde et al., 2004).
  • Biosynthesis and Metabolic Engineering

    • Advances in metabolic engineering have enabled the development of microbial strains for the production of pentanol isomers, a class of chemicals with potential application as biofuels. These isomers, found as by-products of microbial fermentations, have seen increased production efficiency through engineered microorganisms, opening avenues for biofuel applications (A. Cann & J. Liao, 2009).
  • Energy and Environmental Research

    • Pentanol's role in enhancing the performance of diesel engines and reducing environmental impact has been studied. When blended with gasoline, pentanol can improve engine performance and reduce emissions, making it a promising alternative fuel source (H. Yaman & M. Yeşilyurt, 2021).

properties

IUPAC Name

pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-4(8)2-1-3-5(7)9/h1-3H2,(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCYSVYHULFYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282184
Record name Pentanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanediamide

CAS RN

3424-60-0
Record name Pentanediamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the above amine was added N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylpyrrole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid (0.132 g, 0.256 mmol), EDCI (0.084 g, 0.439 mmol) and 1-hydroxybenzotriazole hydrate [HOBT] (0.030 g, 0.220 mmol) which was then dissolved in DMF (7.5 mL). Dissolution was aided by sonication and the suspension stirred under nitrogen at room temperature for three days with the flask covered with foil. At that time, the DMF was removed via kugelrohr apparatus (0.1 mm Hg, 60° C.). The residue was purified on a silica gel column using a CHCl3 to 7% MeOH/CHCl3 solvent system to give the desired product N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylpyrrole-2-carboxamido)-2-carboxamido)]-N-[5-(3-benzyloxy-2-(2-chloroethyl)phenyl)benzofuran-2-carboxamido)]glutarodiamide as a tan solid (0.108 g, 52% yield). Rf=0.08 (5% MeOH/CHCl3). M.p. 80-84° C. 1H-NMR (500 MHz, DMSO-d6) 10.21 (s, 1H), 10.04 (s, 1H), 9.82 (s, 1H), 9.81 (s, 1H), 5.09 (s, 3H), 3.82 (s, 3H), 3.78 (s, 3H). FAB-MS (NBA) 949 (M+H+, 1). FAB-MS (NBA+K+) 987 (M+K+, 1). Accurate mass calculated for C50H57N8O9Cl+Na: calcd. 971.3835, obs. 971.3821.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylpyrrole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid
Quantity
0.132 g
Type
reactant
Reaction Step One
Name
Quantity
0.084 g
Type
reactant
Reaction Step One
Yield
52%

Synthesis routes and methods II

Procedure details

To the 2-(4-benzyloxy-2-(5-aminobenzofuran-2-carboxamido)phenyl)ethyl chloride (0.243 mmol) was added the N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylimidazole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid (0.133 g, 0.258 mmol), EDCI (0.093 g, 0.486 mmol) and 1-hydroxybenzotriazole hydrate [HOBT] (0.033 g, 0.244 mmol) which was then dissolved in DMF (15 mL). Dissolution was aided by sonication and the suspension stirred under nitrogen at room temperature for two days with the flask covered with foil. At that time, the DMF was removed via kugelrohr apparatus (0.1 mm Hg, 60° C.). The resulting oil was dissolved in CHCl3, washed with water (1×75 mL), then with brine (1×75 mL) and dried over sodium sulfate. It was then filtered and concentrated under reduced pressure to yield the product N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylimidazole-2-carboxamido)-2-carboxamido)]-N-[5-(3-benzyloxy-2-(2-chloroethyl)phenyl)benzofuran-2-carboxamido)]glutarodiamide as a brown oil (0.166 g, 68% yield). Rf=0.40 (10% MeOH/CHCl3).
Name
2-(4-benzyloxy-2-(5-aminobenzofuran-2-carboxamido)phenyl)ethyl chloride
Quantity
0.243 mmol
Type
reactant
Reaction Step One
[Compound]
Name
N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylimidazole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid
Quantity
0.133 g
Type
reactant
Reaction Step One
Name
Quantity
0.093 g
Type
reactant
Reaction Step One
Yield
68%

Synthesis routes and methods III

Procedure details

Part B. To a solution of 92 mg (0.19 mmol) of product from part A and 38 mg (0.28 mmol) HOBT in 0.5 mL DMF at 0° C. was added 36 mg (0.19 mmol) of EDC. After 30 minutes at 0° C., 0.25 mL of conc. aqueous ammonia was added. After 1 hour at 0° C. and 16 hours at RT, ethyl acetate was added, washed with 0.2N HCl , sat'd NaHCO3, brine, dried and concentrated to afford 72 mg of crude product. This was passed through a one-inch column of basic alumina with 10% methanol/methylene chloride to afford 53 mg of desired product, m/e=491 (M+H).
[Compound]
Name
product
Quantity
92 mg
Type
reactant
Reaction Step One
Name
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
36 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentanediamide
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Reactant of Route 6
Reactant of Route 6
Pentanediamide

Citations

For This Compound
244
Citations
P Zhang, J Chen, C Li, G Tian - Chem. J. Internet, 2003 - chemistrymag.org
Four diamides have been synthesized by a four-step reaction in our laboratory. They are N, N, N’N’-tetra-butyl-3-oxa-pentanediamide (TBOPDA), N, N, N’N’-tetra-(2-methylpropyl)-3-oxa-…
Number of citations: 26 www.chemistrymag.org
Z Xiong, Y Huang, N Li, C Zhang, Y Li… - Industrial & …, 2023 - ACS Publications
… This study provides new insights into REE extraction using pentanediamide extractants. … In this study, we synthesized a pentanediamide extractant, DMDDOPDA, and confirmed its …
Number of citations: 0 pubs.acs.org
YB Lv, C Chen, QM Yu, L Lyu, YF Peng… - Bioorganic & Medicinal …, 2022 - Elsevier
… In this study, 21 novel pentanediamide derivatives were synthesized and evaluated for their … Based on our previous studies32, 33 and current findings, we conclude that pentanediamide …
Number of citations: 3 www.sciencedirect.com
P Chen, Z Chen, M Liu - Colloids and Surfaces A: Physicochemical and …, 2008 - Elsevier
We herein have investigated the interfacial assembly behavior of a bola-form compound, N(1),N(5)-di(1-naphthyl)pentanediamide, which has two naphthyl head groups connected by a …
Number of citations: 8 www.sciencedirect.com
JR Yoo, MS Koh, KH Park, HD Kim, HW Kim - Proceedings of the Korean …, 2005 - kns.org
Current decontamination methods consist of many techniques such as surface decontamination, which separate contaminants from the subject surface, and melting decontamination …
Number of citations: 4 www.kns.org
X Zhang, B Bao, G Ye, X Zhang - Journal of Radiation Research and …, 2005 - inis.iaea.org
[en] For studying radiolytic products of N, N, N', N'-tetrabutyl-3-oxa-pentanediamide (TBOPDA), gas chromatography/mass spectrometry (GC/MS) was used, combined with head-space …
Number of citations: 0 inis.iaea.org
Z Xiaolan, B Borong, Y Guoan, Z Xianye - Journal of Radiation Research …, 2005 - osti.gov
For studying radiolytic products of N,N,N',N'-tetrabutyl-3-oxa-pentanediamide (TBOPDA), gas chromatography/mass spectrometry (GC/MS) was used, combined with head-space solid-…
Number of citations: 3 www.osti.gov
Z Xiaolan, B Borong, Y Yanqin, Y Guoan… - Journal of Nuclear and …, 2005 - osti.gov
The study on radiolysis products of gamma-irradiated N,N,N',N'-tetrabutyl-3-oxa-pentane-diamide (TBOPDA) is very useful towards the extractant stability. IR and headspace solid-…
Number of citations: 2 www.osti.gov
Y Guoan, L Fangxian, J Yongqing, H Jianyu, C Wenjun… - 2000 - osti.gov
By using n-octanol(40%)-kerosene as diluent, the extraction behavior of U(VI), Pu(IV), Am(III), Eu(III) and other metal ions from nitric acid solution was studied with N,N,N'N'-tetrabutyl-3-…
Number of citations: 0 www.osti.gov
Z Xiaolan, B Borong, Y Yanqin, W Minghong… - Journal of Nuclear and …, 2004 - osti.gov
N,N,N',N'-tetrabutyl-3-oxa-pentanediamide (TBOPDA) presents excellent extraction abilities for actinides elements. The effects of hydrolysis and radiation on extraction behavior of U(VI) …
Number of citations: 0 www.osti.gov

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